Product packaging for Mepindolol(Cat. No.:CAS No. 23694-81-7)

Mepindolol

カタログ番号: B133264
CAS番号: 23694-81-7
分子量: 262.35 g/mol
InChIキー: NXWGWUVGUSFQJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Mepindolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) with the molecular formula C15H22N2O2 and a molar mass of 262.35 g/mol . As a member of the indole class of compounds and a 2-methyl derivative of pindolol, it is supplied as a racemic mixture . Its primary research value lies in its mechanism of action, which involves the competitive inhibition of catecholamines like epinephrine and norepinephrine at both beta-1 and beta-2 adrenergic receptors . This blockade results in negative chronotropic (decreased heart rate) and inotropic (decreased myocardial contractility) effects, reducing cardiac workload and oxygen demand . This compound also possesses Intrinsic Sympathomimetic Activity (ISA), meaning it exerts mild agonist effects on beta-adrenergic receptors while predominantly acting as an antagonist, which may help mitigate some side effects of pure beta-blockade . In research, this compound has been used extensively as a tool to study cardiovascular pathophysiology. Clinical studies have demonstrated its efficacy in models of hypertension and angina pectoris, where it significantly reduces the frequency of anginal attacks and improves ergometric exercise tolerance . Its application in ophthalmic research, particularly for investigating intraocular pressure management in glaucoma, is also well-documented . Furthermore, research has explored its pharmacokinetics via alternative administration routes, such as transdermal delivery . The compound has a melting point of 95-97 °C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B133264 Mepindolol CAS No. 23694-81-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWGWUVGUSFQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56396-94-2 (sulfate[2:1])
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40865110
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23694-81-7
Record name Mepindolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23694-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepindolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mepindolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms and Receptor Interactions

Beta-Adrenergic Receptor Subtype Affinity and Selectivity

Mepindolol is characterized as a non-selective beta-adrenergic antagonist, indicating its ability to block both beta-1 (β1) and beta-2 (β2) adrenergic receptor subtypes. patsnap.compatsnap.comontosight.ai

Competitive Inhibition of Beta-1 Adrenergic Receptors

Beta-1 adrenergic receptors are predominantly located in cardiac tissue, including the heart's nodal tissue, conducting system, and contracting myocytes, as well as in the kidneys. patsnap.compatsnap.comwikipedia.orgcvpharmacology.com this compound functions as a competitive inhibitor, binding to these β1 receptors and thereby preventing the binding of catecholamines. patsnap.compatsnap.comwikipedia.orgkup.at This competitive inhibition leads to a reduction in the stimulatory effects of the sympathetic nervous system on the heart. The physiological outcomes include negative chronotropic effects (a decrease in heart rate) and negative inotropic effects (a reduction in myocardial contractility). These actions collectively contribute to a decrease in cardiac workload and myocardial oxygen demand. patsnap.compatsnap.comcvpharmacology.com Research indicates that the antagonism of this compound at the beta-1 adrenoceptors in rat left atria is slowly reversible. nih.gov

Antagonism of Beta-2 Adrenergic Receptors and Associated Physiological Outcomes

Beta-2 adrenergic receptors are widely distributed throughout the body, including in the smooth muscles of the lungs (bronchi), blood vessels, gastrointestinal tract, liver, uterus, and skeletal muscles. patsnap.compatsnap.comwikipedia.org The antagonism of β2 receptors by non-selective beta-blockers like this compound can lead to specific physiological consequences, such as bronchoconstriction and peripheral vasoconstriction. patsnap.compatsnap.comwikipedia.orgtandfonline.com This characteristic can be a consideration in patients with pre-existing respiratory conditions. patsnap.com Studies have also demonstrated that this compound treatment can decrease the density of beta-2 adrenoceptors on the surface of lymphocytes, suggesting a modulatory role in receptor regulation. nih.gov

Modulatory Effects on Beta-3 Adrenergic Receptors

While β1 and β2 receptor interactions are well-documented, this compound has also been identified as a modulator of human beta-3 (β3) adrenergic receptors. drugbank.comidrblab.net Beta-3 adrenergic receptors are primarily located in fat cells, where their stimulation typically induces lipolysis. wikipedia.org Further research is ongoing to fully elucidate the extent and implications of this compound's modulatory effects on this receptor subtype.

Intrinsic Sympathomimetic Activity (ISA)

This compound possesses intrinsic sympathomimetic activity (ISA), a property that distinguishes it from pure beta-blockers. ISA refers to the ability of certain beta-blockers to partially stimulate beta-adrenergic receptors while simultaneously acting as antagonists, blocking the effects of endogenous catecholamines. patsnap.comontosight.aicvpharmacology.comtaylorandfrancis.com

Partial Agonist Effects on Adrenergic Receptors

The ISA of this compound means it can exert mild agonist effects on beta-adrenergic receptors, acting as a partial agonist. patsnap.comontosight.ai This partial agonism allows this compound to provide a "background" level of sympathetic activity even while blocking the full effects of norepinephrine (B1679862) and epinephrine (B1671497). cvpharmacology.com This property is thought to be advantageous as it may help mitigate some of the adverse effects typically associated with pure beta-blockade, such as excessive bradycardia. patsnap.comontosight.aitaylorandfrancis.comhres.ca For instance, related beta-blockers with ISA, such as pindolol (B1678383), have been shown to have stimulant effects, particularly on beta-2 adrenoceptors, and can produce cardiac stimulation sufficient to offset the cardiac depression resulting from beta-adrenoceptor blockade in the heart. nih.gov

Differential Hemodynamic and Physiological Responses Attributed to ISA

The presence of ISA in this compound contributes to a distinct hemodynamic and physiological profile compared to beta-blockers lacking this activity. Beta-blockers with ISA generally induce a lesser reduction in resting heart rate and maximal exercising heart rate, and consequently, a smaller decrease in cardiac output. nih.govnih.govccjm.orgnih.gov They may also lead to a less pronounced increase in total peripheral resistance. nih.govccjm.org This ability to maintain cardiac output and reduce the risk of excessive bradycardia is a key clinical implication of ISA. ontosight.ai

A comparative study evaluating this compound (with ISA) against metoprolol (B1676517) (without ISA) in hypertensive patients demonstrated that both drugs were similarly effective in reducing arterial blood pressure. Furthermore, there were no significant differences observed between the two in their effects on plasma lipid levels. nih.gov The ISA of this compound may also play a significant role in modulating beta-2 adrenoceptor density on the lymphocyte surface, a mechanism that could be relevant in reducing the "propranolol rebound effect," which refers to hypersensitivity upon sudden withdrawal of beta-blocker therapy. nih.govnih.gov

Receptor Interaction and Physiological Outcome Summary

Receptor SubtypeThis compound InteractionPrimary LocationPhysiological Outcome (Antagonism)Impact of ISA (this compound)
Beta-1 (β1)Competitive AntagonistHeart, KidneysDecreased Heart Rate, Decreased Myocardial Contractility, Reduced Renin ReleaseModerates reduction in resting heart rate and cardiac output.
Beta-2 (β2)AntagonistLungs, Blood Vessels, Skeletal MusclesBronchoconstriction, Peripheral VasoconstrictionMay lessen bronchoconstriction and peripheral vasoconstriction compared to pure antagonists; influences receptor density.
Beta-3 (β3)ModulatorFat CellsReduced Lipolysis (theoretical)Less defined; likely modulates receptor activity.

Hemodynamic Effects of this compound with ISA

Hemodynamic ParameterEffect of this compound (with ISA)Comparison to Beta-blockers without ISA
Resting Heart RateLess significant reductionLess reduction than non-ISA beta-blockers nih.govnih.govccjm.orgnih.gov
Exercise Heart RateLess significant reductionLess reduction than non-ISA beta-blockers nih.govnih.govccjm.orgnih.gov
Cardiac OutputLess reductionLess reduction than non-ISA beta-blockers nih.govnih.govccjm.orgnih.gov
Peripheral ResistanceLess increase or slight fallLess increase than non-ISA beta-blockers nih.govccjm.org
Blood PressureEffective reductionSimilar effectiveness to non-ISA beta-blockers nih.gov

Preclinical Research and Experimental Models

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct interactions of mepindolol with biological targets, particularly adrenergic receptors.

In Vivo Animal Studies of Systemic Effects

In vivo studies in various animal species have provided critical data on this compound's systemic effects, particularly concerning cardiovascular dynamics and its role in myocardial protection.

Myocardial Ischemia and Infarction Modelsthis compound has been evaluated in animal models of myocardial ischemia and infarction, demonstrating protective effects against cardiac tissue damage.nih.govnih.gov

Reduction of Myocardial NecrosisStudies in rats subjected to coronary artery occlusion have shown that this compound significantly reduces the extent of myocardial necrosis (infarct size). In one study, control rats exhibited an average infarct size of 52.4% ± 7.8% (mean ± SEM) of the left ventricle, whereas this compound-treated rats showed an infarct size of 35.6% ± 5.4% (p < 0.05), representing a 32.1% reduction in infarct size.nih.govnih.gov

Beyond acute necrosis, this compound also demonstrated a long-term protective effect on scar development. When assessed 21 days post-coronary occlusion, infarct size, calculated via left ventricular hydroxyproline (B1673980) concentration, was 30.2% ± 4.8% in control animals and 18.2% ± 4.2% in treated rats (p < 0.05). nih.gov This indicates that this compound can reduce the extent of scar formation following coronary artery occlusion. nih.gov

Furthermore, this compound was found to prevent ischemia-induced degradation of myocardial phospholipids. In sham-operated rats, phospholipid content averaged 0.08 µg P/mg protein, while control animals with coronary ligation showed 0.61 ± 0.04 µg P/mg protein, indicating phospholipid degradation. nih.govnih.gov this compound-treated rats, however, maintained a phospholipid concentration of 0.70 ± 0.04 µg P/mg protein (p < 0.05), suggesting a protective effect against phospholipase activation induced by ischemia. nih.govnih.gov

Table 1: Effect of this compound on Myocardial Infarct Size in Rats (48 Hours Post-Occlusion)

GroupInfarct Size (% of Left Ventricle, Mean ± SEM)Reduction (%)p-value
Control52.4 ± 7.8 nih.govnih.govN/A
This compound35.6 ± 5.4 nih.govnih.gov32.1 nih.govnih.gov< 0.05 nih.govnih.gov

Table 2: Long-Term Effect of this compound on Myocardial Scar Development in Rats (21 Days Post-Occlusion)

GroupInfarct Size (% of Left Ventricle, Mean ± SEM)p-value
Control30.2 ± 4.8 nih.gov
This compound18.2 ± 4.2 nih.gov< 0.05 nih.gov

Table 3: Effect of this compound on Myocardial Phospholipid Content in Rats (48 Hours Post-Occlusion)

GroupPhospholipid Concentration (µg P/mg protein, Mean ± SEM)p-value
Sham-operated0.08 nih.govnih.gov
Control0.61 ± 0.04 nih.govnih.gov
This compound0.70 ± 0.04 nih.govnih.gov< 0.05 nih.govnih.gov
Cardioprotective Effects on Left Ventricular Function

Preclinical and early clinical investigations have indicated that this compound exhibits cardioprotective effects, particularly concerning left ventricular function. This compound sulfate (B86663) has been shown to reduce cardiac workload and myocardial oxygen demand by decreasing heart rate and myocardial contractility patsnap.comncats.io. Its intrinsic sympathomimetic activity (ISA) is hypothesized to contribute to maintaining cardiac output and mitigating the risk of excessive bradycardia, a common concern with some beta-blockers ontosight.ai.

Comparative studies have provided further insights into this compound's impact on cardiac function. In investigations comparing this compound with pindolol (B1678383) in human subjects, this compound demonstrated greater efficacy in lowering both resting and exercise heart rates at lower dose levels nih.gov. While a more pronounced increase in right ventricular and pulmonary artery pressure was observed with this compound during exercise, no significant difference in cardiac output was noted between the two drugs nih.gov. This suggests that this compound may exert a more prominent effect on chronotropic (heart rate) receptors than on inotropic (contractility) receptors nih.gov. Furthermore, during treatment with this compound sulfate, angina was compensated, and no signs of congestive heart failure were reported, alongside a significant blood pressure-lowering effect ncats.io.

Studies on Peripheral Vascular Resistance and Blood Flow Dynamics

This compound's influence on peripheral vascular resistance and blood flow dynamics has been examined in various contexts. The reduction in blood pressure observed with this compound sulfate is attributed to a decrease in cardiac output and potentially a direct effect on peripheral vascular resistance, mediated through beta-2 receptor blockade patsnap.com. The blockade of beta-2 receptors can lead to the constriction of bronchial smooth muscle and peripheral blood vessels patsnap.com.

In a study involving patients with portal hypertension due to cirrhosis, both this compound and propranolol (B1214883) significantly increased systemic vascular resistance nih.gov. While this compound caused a significant decrease in hepatic blood flow in these patients, propranolol did not show a statistically significant reduction nih.gov. Research on this compound's effects on portal pressure suggested a reduction in portal pressure, which did not correlate strongly with the decrease in cardiac output. This led to the hypothesis that a beta-2 receptor effect, resulting in the dilatation of splanchnic vessels, might be a primary mechanism, although further studies are required to confirm this unequivocally nih.gov.

Investigations into Hepatic and Portal Circulation

This compound has been investigated for its effects on hepatic and portal circulation, particularly in conditions like liver cirrhosis and portal hypertension. In patients with portal hypertension due to cirrhosis, both this compound and propranolol led to similar decreases in the hepatic venous pressure gradient nih.gov. However, a notable distinction was observed in hepatic blood flow: this compound significantly decreased hepatic blood flow, whereas propranolol did not produce a statistically significant reduction nih.gov.

Acute and chronic studies in patients with varying degrees of liver cirrhosis demonstrated that this compound reduced portal pressure nih.gov. This reduction in portal pressure was not closely correlated with the decrease in cardiac output, suggesting that a beta-2 receptor effect, possibly involving the dilatation of splanchnic vessels, could be a primary mechanism nih.gov. The intrinsic sympathomimetic activity, slight negative inotropic effect, and non-selective action of this compound are considered advantageous properties in this context nih.gov.

Table 1: Comparative Hemodynamic Effects of this compound and Propranolol in Cirrhosis Patients nih.gov

Hemodynamic ParameterThis compound EffectPropranolol Effect
Hepatic Venous Pressure GradientDecreased (Similar)Decreased (Similar)
Hepatic Blood FlowSignificantly DecreasedNot Significantly Decreased
Cardiac OutputSignificantly DecreasedSignificantly Decreased
Heart RateSignificantly DecreasedSignificantly Decreased
Mean Arterial PressureSlightly DecreasedSlightly Increased
Systemic Vascular ResistanceSignificantly IncreasedSignificantly Increased

Sympathetic Nervous System Response to Stress and Exercise in Animal Models

Information specifically detailing this compound's effects on the sympathetic nervous system response to stress and exercise in animal models is limited in the provided search results. General pharmacological properties indicate that this compound, as a beta-blocker, reduces the stimulatory effects of sympathetic nervous system activation by blocking beta-1 receptors in the heart, leading to a decrease in heart rate and myocardial contractility patsnap.com. While human studies have shown this compound's effectiveness in lowering resting and exercise heart rates nih.gov, direct evidence from animal models regarding its specific modulation of sympathetic responses to stress and exercise was not prominently found within the search scope.

Comparative Preclinical Pharmacological Assessments

Comparative preclinical pharmacological assessments are crucial for understanding the unique profile of this compound relative to other beta-adrenergic antagonists and for identifying species-specific responses.

This compound Versus Other Beta-Adrenergic Antagonists (e.g., Propranolol, Pindolol)

This compound is a non-selective beta-blocker that possesses intrinsic sympathomimetic activity (ISA) patsnap.comncats.ioontosight.aiwikipedia.org. This distinguishes it from beta-blockers like propranolol, which lacks ISA wikipedia.orgmims.com. Pindolol also exhibits ISA wikipedia.orgmhmedical.comnih.gov.

Comparative studies have highlighted key differences in their pharmacological profiles:

Hemodynamic Effects:

In patients with cirrhosis, both this compound and propranolol induced similar decreases in hepatic venous pressure gradient, cardiac output, and heart rate. However, this compound significantly decreased hepatic blood flow, a change not significantly observed with propranolol. This compound slightly decreased mean arterial pressure, while propranolol slightly increased it, and both agents significantly increased systemic vascular resistance nih.gov.

When compared to pindolol in normal human subjects, this compound was more effective in lowering both resting and exercise heart rates at lower dose levels. This compound also led to a more pronounced increase in right ventricular and pulmonary artery pressure during exercise, but no difference in cardiac output was noted between the two drugs. This suggests this compound has a greater effect on chronotropic receptors compared to inotropic receptors nih.gov.

Respiratory Function:

In asthmatic patients, a comparative trial of this compound, propranolol, and pindolol at equipotent doses (based on pulse rate fall) showed distinct effects on respiratory function. Propranolol caused marked and statistically significant falls in Forced Expiratory Volume in 1 second (FEV1) and FEV3. Pindolol had milder effects, with statistically significant falls only at approximately three hours post-ingestion. This compound exhibited intermediate effects on respiratory function nih.gov.

Blood Lipids and Platelet Aggregation:

A study comparing this compound (non-cardioselective) and atenolol (B1665814) (cardioselective) in normal volunteers and hypertensive patients found that both drugs significantly reduced blood pressure. While triglycerides showed a non-significant increase only in volunteers treated with this compound, no significant changes were observed in cholesterol, free fatty acids, lipoproteins, or platelet aggregation with either drug nih.gov.

Table 2: Comparative Pharmacological Properties of this compound, Propranolol, and Pindolol

FeatureThis compoundPropranololPindolol
Beta-Adrenergic SelectivityNon-selective patsnap.comwikipedia.orgnih.govpatsnap.comNon-selective wikipedia.orgmims.compatsnap.comwikipedia.orgNon-selective wikipedia.orgwikipedia.orgmims.comnih.gov
Intrinsic Sympathomimetic ActivityYes patsnap.comncats.ioontosight.ainih.govwikipedia.orgNo wikipedia.orgmims.comYes wikipedia.orgmhmedical.comnih.govmims.com
Effect on Hepatic Blood Flow (Cirrhosis)Significantly Decreased nih.govNot Significantly Decreased nih.govNot directly compared in results
Effect on Resting Heart RateMore effective lowering (vs. Pindolol) nih.govSignificantly Decreased (vs. This compound) nih.govLess effective lowering (vs. This compound) nih.gov
Effect on Exercise Heart RateMore effective lowering (vs. Pindolol) nih.govNot directly compared in resultsLess effective lowering (vs. This compound) nih.gov
Effect on Systemic Vascular ResistanceSignificantly Increased nih.govSignificantly Increased nih.govNot directly compared in results
Effect on Respiratory Function (Asthma)Intermediate falls in FEV1/FEV3 nih.govMarked significant falls in FEV1/FEV3 nih.govMild, lesser falls in FEV1/FEV3 nih.gov

Evaluation of Species-Specific Responses to this compound

Specific detailed information regarding the evaluation of species-specific responses to this compound was not extensively covered in the provided search results. General preclinical studies often involve animal models, but explicit comparisons of this compound's pharmacological effects across different animal species were not found. The available data primarily focuses on general mechanisms and comparative studies between beta-blockers, often involving human subjects or general animal pharmacological descriptions without explicit species-specific response evaluations.

Clinical Research and Therapeutic Efficacy Investigations

Comparative Clinical Efficacy and Hemodynamic Profiling

Investigations into mepindolol's clinical efficacy and hemodynamic characteristics often involve direct comparisons with other beta-adrenergic blocking agents to understand its relative advantages and specific pharmacological effects.

This compound Versus Other Beta-Blockers (e.g., Propranolol (B1214883), Pindolol) in Human Trials

Comparative studies have evaluated this compound's performance against other beta-blockers such as propranolol and pindolol (B1678383), focusing on their effects on cardiovascular parameters and, where relevant, respiratory function.

In a controlled double-blind crossover trial involving 16 asthmatic patients, single oral doses of 5 mg this compound, 80 mg propranolol, 15 mg pindolol, or placebo were administered to assess respiratory and cardiovascular parameters simultaneously. wikipedia.org The doses of the three active drugs were chosen to be almost equipotent, as indicated by a similar percentage fall in pulse rates observed two hours post-ingestion. wikipedia.org Propranolol, a non-selective beta-blocker without intrinsic sympathomimetic activity (ISA), demonstrated marked and statistically significant reductions in forced expiratory volume in one second (FEV1) and forced expiratory volume in three seconds (FEV3) at all measured time points. wikipedia.orgwikipedia.orgfishersci.pt this compound exhibited an intermediate effect on respiratory function compared to both propranolol and pindolol. wikipedia.org

Regarding hemodynamic effects, this compound led to a rapid and statistically significant decrease in lying diastolic blood pressure when compared to control values. wikipedia.org In contrast, the reductions in diastolic blood pressure observed with propranolol or pindolol were not statistically significant relative to their pre-treatment control values. wikipedia.org

Further clinical and hemodynamic investigations in seven male subjects (23-34 years old) compared this compound with pindolol. idrblab.net this compound was found to be more effective in lowering both resting and exercise heart rates at lower dose levels than pindolol. idrblab.net During exercise, a more pronounced increase in right ventricular and pulmonary artery pressure was observed with this compound, although no significant difference was noted between the two drugs concerning their effect on cardiac output. idrblab.net This suggests that this compound exerts a greater effect on chronotropic receptors (influencing heart rate) than on inotropic receptors (influencing myocardial contractility). idrblab.net

This compound, similar to pindolol, possesses intrinsic sympathomimetic activity (ISA). fishersci.ptmims.com Beta-blockers with ISA can exert low-level agonist activity at beta-adrenergic receptors while also acting as antagonists. fishersci.pt This characteristic can lead to different effects compared to beta-blockers without ISA, particularly when sympathetic tone is low. nih.gov Such agents may contribute to less reduction in peripheral blood flow and induce the least increase in peripheral resistance. nih.gov

The comparative hemodynamic and efficacy findings are summarized in the table below:

Beta-BlockerEffect on Resting Heart RateEffect on Exercise Heart RateEffect on Lying Diastolic Blood PressureEffect on Respiratory Function (FEV1/FEV3) in AsthmaticsIntrinsic Sympathomimetic Activity (ISA)
This compound More effective reduction (vs. Pindolol) idrblab.netMore effective reduction (vs. Pindolol) idrblab.netRapid & Statistically Significant Fall wikipedia.orgIntermediate reduction wikipedia.orgPresent fishersci.ptmims.com
Propranolol Not specified (in comparative trial) wikipedia.orgNot specified (in comparative trial) wikipedia.orgNot Statistically Significant Reduction wikipedia.orgMarked & Statistically Significant Falls wikipedia.orgAbsent wikipedia.orgfishersci.pt
Pindolol Less effective reduction (vs. This compound) idrblab.netLess effective reduction (vs. This compound) idrblab.netNot Statistically Significant Reduction wikipedia.orgMild reduction, statistically significant only at ~3 hours wikipedia.orgPresent fishersci.ptmims.comuni.lu

Impact on Respiratory Function in Asthmatic Patients

As a non-selective beta-blocker, this compound antagonizes both beta-1 and beta-2 adrenergic receptors. wikipedia.org Beta-2 receptors are located in the smooth muscles of the bronchi, and their blockade can lead to bronchoconstriction. wikipedia.org Consequently, patients with pre-existing respiratory conditions, such as asthma, may experience a worsening of their symptoms when treated with this compound. wikipedia.orgnih.gov

In the aforementioned controlled double-blind crossover trial involving asthmatic patients, this compound's effect on respiratory function, as measured by FEV1 and FEV3, was intermediate between the marked reductions seen with propranolol and the milder effects of pindolol. wikipedia.org Non-selective beta-blockers generally have the potential to significantly worsen symptoms in individuals with asthma. mims.com Furthermore, beta-blockers can trigger both moderate and severe asthma exacerbations and may neutralize the effectiveness of beta-2 agonists, which are commonly used bronchodilators. nih.gov

Long-Term Clinical Outcome Research Methodologies

Long-term clinical studies are indispensable for comprehensively monitoring the effectiveness and safety of a pharmaceutical compound over extended periods. These studies serve to complement the data obtained from short-term randomized controlled trials (RCTs), which often form the basis for initial regulatory approval of new drugs.

Phase 4 clinical trials, conducted after a drug has received approval, are specifically designed to track its long-term effects. These trials involve larger and more diverse patient populations, encompassing individuals of varying ages, sexes, ethnicities, and with different health conditions. This broader observation allows for the identification of potential side effects or less common outcomes that might not have been apparent in smaller, shorter-duration trials. Additionally, Phase 4 studies assess the treatment's impact on patients' quality of life.

A key methodological consideration in long-term clinical research is the study design. Unlike many short-term RCTs, long-term trials frequently adopt an open-label design, where the use of a placebo-treated control group may become ethically unfeasible. In such scenarios, standard analytical strategies like "intent-to-treat" or "per-protocol" may not be entirely appropriate due to the absence of a parallel, randomized control cohort for direct intergroup comparisons. To address this, an "intention-to-observe (ITO)" population has been proposed as a more relevant approach for long-term studies, encompassing all patients who enter the open-label, observational phase.

A significant challenge in longer-term trials is the increasing likelihood of missing data, which can introduce bias into the study results. To mitigate this, it is recommended to employ multiple methods for handling missing data and to conduct sensitivity analyses to test for potential bias. The duration of follow-up in these studies should be determined by the drug's expected duration of effect. Prolonged post-trial follow-up can yield valuable information regarding both the long-term benefits and potential hazards of medical interventions. Methodologies for such extended follow-up in large randomized controlled trials typically involve systematic searches of electronic databases and clinical trial registries, meticulous screening and data extraction, and a thorough evaluation of participant retention rates and the prevalence of missing data. The potential for bias throughout the study should be rigorously assessed using established tools, such as the Cochrane Risk of Bias tool.

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

The absorption and subsequent bioavailability of mepindolol have been investigated across various species, revealing important insights into its oral uptake and systemic availability.

Oral Absorption Characteristics

Following oral administration, this compound sulfate (B86663) is generally well-absorbed patsnap.com. Studies in rats and dogs demonstrated rapid and nearly complete absorption of 14C-labeled this compound at a dose of 0.4 mg/kg, with peak plasma concentrations observed within 1 to 2 hours patsnap.com. For higher doses (25 mg/kg) in these animal models, maximum plasma levels were achieved later, around 6 hours patsnap.com. In human subjects, including healthy volunteers and patients with chronic renal failure, this compound was also rapidly absorbed. Maximum plasma concentrations of approximately 25 ng/mL were reached around 1.6 hours after administration in healthy volunteers, and 35 ± 8 ng/mL after 1.4 ± 0.5 hours in patients with chronic renal failure, with these values being comparable to those in healthy individuals sci-hub.senih.govnih.gov. This compound sulfate undergoes first-pass metabolism in the liver following oral administration patsnap.com.

Bioavailability Across Species (e.g., rat, dog, rhesus monkey, human)

The bioavailability of this compound demonstrates species-specific variations. In rats, the bioavailability of low doses was reported to be between 1% and 2% patsnap.com. For dogs, low doses showed a bioavailability of 40% patsnap.com. Absorption in rhesus monkeys was observed to be distinctly slower compared to rats and dogs patsnap.com. In humans, the oral bioavailability of this compound has been reported as 82.1% sci-hub.se.

The following table summarizes the bioavailability data for this compound across different species:

SpeciesBioavailability (%)Reference
Rat1-2 patsnap.com
Dog40 patsnap.com
Rhesus MonkeyAbsorption slower patsnap.com
Human82.1 sci-hub.se

Distribution Research

The distribution of this compound within the body involves its binding to plasma proteins and its accumulation in various tissues.

Plasma Protein Binding Characteristics

Tissue Distribution and Accumulation Investigations

Investigations into the tissue distribution and accumulation of this compound have revealed species-dependent patterns of elimination and retention. In rats, the excretion of radioactivity from 14C-labeled this compound was predominantly through the biliary route patsnap.com. In contrast, dogs exhibited an equal elimination of radioactivity in both feces and urine. Notably, in dogs, substantial amounts of metabolites were retained in the liver for up to 10 days post-administration, and repeated administration led to the accumulation of labeled substances, reaching maximum concentrations in the liver patsnap.com. For rhesus monkeys, elimination was primarily renal patsnap.com. This compound is characterized by moderate lipid solubility, a property that influences its diffusion across biological barriers and its concentration in tissues nih.gov. Studies on the tissue distribution of beta-blockers in rats indicate that tissue-to-plasma water (Kpu) values are generally highest in the lung and lowest in adipose tissue, with higher values observed for more lipophilic drugs. Regional tissue distribution has been shown to correlate well with tissue acidic phospholipid concentrations.

Metabolism and Biotransformation Pathways

This compound undergoes biotransformation, primarily in the liver, as part of its pharmacokinetic profile. This compound sulfate is known to undergo first-pass metabolism in the liver patsnap.com. The drug and its metabolites are then excreted, mainly via the kidneys patsnap.com.

Drug metabolism typically occurs in two phases: Phase I and Phase II. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule, often catalyzed by the cytochrome P450 enzyme system. This compound sulfate's metabolism can be influenced by medications that affect the cytochrome P450 enzyme system. Phase II reactions involve conjugation, where endogenous hydrophilic groups are added to form more water-soluble and inactive compounds, facilitating their excretion. Common Phase II reactions include glucuronidation, sulfation, and acetylation.

While specific detailed metabolic pathways for this compound are not extensively documented in the provided information, the related beta-blocker pindolol (B1678383) is known to be partially metabolized in the liver, with approximately 60% to 70% of an oral dose forming inactive metabolites, including hydroxylated products, glucuronides, and ethereal sulfates hres.cadrugbank.com. Pindolol metabolism involves aromatic hydroxylation, N-dealkylation, and direct glucuronidation. The excretion patterns of this compound vary across species, with biliary excretion in rats, balanced fecal and urinary elimination in dogs, and predominantly renal elimination in rhesus monkeys patsnap.com.

Hepatic Metabolism and First-Pass Effects

This compound undergoes biotransformation, with significant species-dependent differences observed in its absorption and metabolism. In animal studies, 14C-labeled this compound was rapidly and almost completely absorbed in rats and dogs following oral administration of 0.4 mg/kg, with peak plasma concentrations achieved within 1-2 hours. However, in rhesus monkeys, absorption was notably slower. The bioavailability of low doses of this compound was found to be 1-2% in rats and approximately 40% in dogs. nih.gov These findings suggest a considerable first-pass effect, particularly in rats, where a substantial portion of the drug is metabolized before reaching systemic circulation. In dogs, substantial amounts of metabolites were retained in the liver even 10 days post-administration, and repeated administration led to accumulation of labeled substances in the liver. nih.gov

In humans, this compound also exhibits a first-pass effect after oral administration. Studies involving healthy volunteers receiving oral doses of this compound sulfate showed rapid absorption, with maximum plasma concentrations of 25 ng/mL achieved approximately 1.6 hours after administration of a 10 mg dose. nih.gov Another study reported maximum concentrations of 21 ± 7 ng/mL (5 mg dose), 47 ± 23 ng/mL (10 mg dose), and 54 ± 29 ng/mL (20 mg dose) 1-3 hours post-administration in healthy volunteers. researchgate.net The area under the curve (AUC) ratio for these doses was 1:1.9:3.0, suggesting incomplete absorption at the 20 mg dose. researchgate.net

Identification and Characterization of Metabolites

Elimination Routes and Clearance Mechanisms

The elimination profile of this compound varies across species.

Renal excretion is a significant route of elimination for this compound. In rhesus monkeys, elimination of this compound-derived radioactivity was primarily renal. nih.gov In human studies, this compound is rapidly absorbed, and its disposition half-life is 4-5 hours. nih.gov Studies in patients with chronic renal failure (creatinine clearance 14 to 37 ml/min/1.73 m²) demonstrated that this compound was rapidly absorbed, reaching a maximum plasma level of 35 ± 8 ng/mL after 1.4 ± 0.5 hours. The half-life of disposition in these patients was 4.0 ± 1.5 hours, which was not significantly different from values found in normal healthy volunteers. nih.gov This suggests that renal impairment within this range may not drastically alter the disposition half-life of this compound.

Half-Life and Pharmacokinetic Variability Studies

The half-life of this compound varies depending on the species and the specific pharmacokinetic phase. In dogs, plasma levels of unchanged this compound declined biphasically, with half-lives of 8 minutes and 3 hours. nih.gov In healthy human volunteers, the biological half-life of this compound has been reported to be 3-4 hours, independent of the dose administered (5, 10, or 20 mg oral doses). researchgate.net Another study in healthy volunteers calculated the half-life of disposition to be 4-5 hours. nih.gov In patients with chronic renal failure, the half-life of disposition was 4.0 ± 1.5 hours, which was comparable to healthy individuals. nih.gov

Pharmacokinetic variability is a recognized aspect of drug disposition for beta-adrenergic blocking agents. While specific detailed studies on the inter-individual pharmacokinetic variability of this compound are not extensively documented, it is generally understood that factors such as genetic polymorphisms, age, and organ function can contribute to variability in drug response and pharmacokinetics among individuals. nih.gov

Table 1: this compound Half-Life Across Species and Conditions

Species/ConditionHalf-Life (t½)Reference
Dog (biphasic)8 min and 3 hr nih.gov
Human (healthy)4-5 hr nih.gov
Human (healthy)3-4 hr researchgate.net
Human (chronic renal failure)4.0 ± 1.5 hr nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations

Pharmacokinetic/pharmacodynamic (PK/PD) correlations aim to describe the relationship between drug concentration in the body and its pharmacological effect. For this compound, PK/PD data has been obtained in human volunteers. Studies investigated the effect of this compound sulfate on heart rate behavior during submaximum ergometer exercise, with pharmacokinetic data collected synchronously with pharmacodynamic observations after multiple dosing. nih.gov

Furthermore, investigations into the transdermal delivery of this compound in healthy individuals assessed its plasma and urinary pharmacokinetics alongside its effects on neuroendocrine variables. While propranolol (B1214883) consistently blunted the adrenaline response to mental stress, this compound did not. However, both this compound and propranolol significantly reduced the mean supine resting plasma renin activity (PRA) responses to intravenous isoprenaline infusion after one week of repeated application. google.com These findings indicate a relationship between this compound's systemic exposure and its physiological effects, particularly on the renin-angiotensin system, which is consistent with its beta-blocking activity. Generally, for beta-adrenoceptor blocking drugs, a correlation exists between plasma levels and drug action, which is important for determining the duration of action. europa.eu

Drug Interaction Research

Pharmacokinetic Drug-Drug Interactions

Pharmacokinetic interactions involve changes in drug absorption, distribution, metabolism, or excretion openaccessjournals.commsdmanuals.com. For Mepindolol, interactions at the level of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) enzyme system, are significant openaccessjournals.comdrugbank.com.

The metabolism of this compound can be influenced by various co-administered drugs, leading to either an increase or decrease in its plasma concentration drugbank.com.

Drugs that can decrease this compound metabolism (increase serum concentration): Several drugs have been identified to decrease the metabolism of this compound, potentially leading to increased serum concentrations. These include, but are not limited to, Abiraterone, Acebutolol, Acetaminophen, Adagrasib, Amprenavir, Asunaprevir, Atomoxetine, Benzocaine, Benzyl alcohol, Biperiden, Chloroquine, Chlorpheniramine, Chlorpromazine, Chlorzoxazone, Cholecalciferol, Citalopram, Clemastine, Cobicistat, Cocaine, Codeine, Dextropropoxyphene, Diacerein, and many others drugbank.com. Additionally, drugs like Acetophenazine, Clobazam, and Clozapine can increase the serum concentration of this compound drugbank.com.

Drugs that can increase this compound metabolism (decrease serum concentration): Conversely, some drugs can increase the metabolism of this compound, potentially reducing its therapeutic efficacy. Examples include Abatacept, Adalimumab, Anakinra, Apremilast, and Canakinumab drugbank.com.

The following table summarizes some examples of co-administered drugs and their observed effects on this compound metabolism or serum concentration:

Co-Administered DrugEffect on this compound Metabolism/Serum ConcentrationReference
AbataceptIncreased this compound metabolism drugbank.com
AbirateroneDecreased this compound metabolism drugbank.com
AcebutololDecreased this compound metabolism drugbank.com
AcetaminophenDecreased this compound metabolism drugbank.com
AcetophenazineIncreased this compound serum concentration drugbank.com
AdagrasibDecreased this compound metabolism drugbank.com
AdalimumabIncreased this compound metabolism drugbank.com
AmprenavirDecreased this compound metabolism drugbank.com
AnakinraIncreased this compound metabolism drugbank.com
ApremilastIncreased this compound metabolism drugbank.com
AsunaprevirDecreased this compound metabolism drugbank.com
AtomoxetineDecreased this compound metabolism drugbank.com
CanakinumabIncreased this compound metabolism drugbank.com
ChloroquineDecreased this compound metabolism drugbank.com
ClobazamIncreased this compound serum concentration drugbank.com
ClozapineIncreased this compound serum concentration drugbank.com
CobicistatDecreased this compound metabolism drugbank.com

This compound can also influence the metabolism of other co-administered drugs. For instance, it has been noted that this compound can decrease the metabolism of Clomipramine and Astemizole drugbank.com.

The following table illustrates this compound's influence on the metabolism of other drugs:

Co-Administered DrugEffect of this compound on its MetabolismReference
AstemizoleDecreased metabolism drugbank.com
ClomipramineDecreased metabolism drugbank.com
AmoxapineDecreased metabolism drugbank.com

The cytochrome P450 (CYP) enzyme system plays a central role in drug metabolism, and interactions at this level can significantly alter drug concentrations openaccessjournals.comdrugbank.com. This compound's metabolism can be altered by medications that influence the CYP enzyme system, affecting its plasma concentration and, consequently, its efficacy and safety profile patsnap.com. Specifically, CYP2D6 is involved in the oxidative metabolism of drugs such as adrenoceptor antagonists, which includes beta-blockers like this compound drugbank.comdrugbank.com. While direct details on this compound's specific inhibition or induction of CYP isoforms are less extensively detailed in the provided snippets, beta-blockers in general, and their interactions with CYP enzymes, are a known area of pharmacokinetic drug interactions drugbank.com. For example, Metoprolol (B1676517), another beta-blocker, is metabolized by CYP2D6, and its metabolism can be affected by inhibitors of this enzyme drugbank.com.

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions occur when drugs act on the same physiological system or receptor, leading to additive, synergistic, or antagonistic effects openaccessjournals.commsdmanuals.com.

Combining this compound with other antihypertensive agents can lead to additive effects on blood pressure and heart rate patsnap.com.

Calcium Channel Blockers: Co-administration of this compound with calcium channel blockers can lead to an additive effect, potentially resulting in excessively low blood pressure (hypotension) or bradycardia (abnormally slow heart rate) patsnap.com. For instance, Amlodipine and Clevidipine can increase the risk or severity of bradycardia when combined with this compound drugbank.com. While the interaction between beta-blockers and dihydropyridine (B1217469) calcium channel blockers can be therapeutically useful by counteracting tachycardia, caution is advised with non-dihydropyridine calcium channel blockers like Verapamil or Diltiazem due to the potential for excessive fatigue, bradycardia, or atrioventricular (AV) block medcentral.com.

Diuretics: this compound combined with diuretics, such as Hydrochlorothiazide, may lead to an additive antihypertensive effect patsnap.comnih.gov. This combination is often used for therapeutic advantage, but careful dosage adjustment is necessary medcentral.com. A study comparing this compound alone and in combination with Hydrochlorothiazide found bioequivalence, with a tendency for better this compound bioavailability in the combination form nih.gov. However, combining diuretics and beta-blockers may increase the risk of hyperglycemia and hypertriglyceridemia in some patients, particularly those with diabetes drugs.com.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can reduce the antihypertensive effects of this compound, making it less effective in controlling blood pressure patsnap.commedicinenet.com.

Other Antihypertensive Agents: this compound may potentiate the hypotensive actions of other antihypertensive agents, such as Hydralazine medcentral.com. Reserpine, due to its catecholamine-depleting activity, may also increase the incidence of hypotension and bradycardia when administered concomitantly with this compound medcentral.com.

The following table summarizes pharmacodynamic interactions with other antihypertensive agents:

Co-Administered Drug Class/DrugObserved EffectReference
Calcium Channel BlockersAdditive hypotensive effect, increased risk of bradycardia patsnap.commedcentral.com
Diuretics (e.g., Hydrochlorothiazide)Additive hypotensive effect; potential increased risk of hyperglycemia/hypertriglyceridemia patsnap.commedcentral.comnih.govdrugs.com
NSAIDsReduced antihypertensive effects of this compound patsnap.commedicinenet.com
ReserpineIncreased incidence of hypotension and bradycardia medcentral.com

This compound, as a beta-blocker, can interact with antiarrhythmic drugs, increasing the risk of cardiac side effects patsnap.com. Beta-blockers and antiarrhythmics can both inhibit the conduction of electrical impulses in excitable tissues, leading to potential additive effects mdpi.comnih.gov. For example, other beta-blockers like Metoprolol and Pindolol (B1678383) (a related compound) have been shown to potentiate the action of certain antiarrhythmic drugs or increase the risk of bradycardia when combined with other agents that affect heart rate drugbank.commdpi.comnih.gov. Specifically, drugs like Acetyldigitoxin, Alfentanil, Atenolol (B1665814), Benzgalantamine, Bepridil, Beractant, Betaine, Bisoprolol, Calfactant, Carvedilol, Ceritinib, Clevidipine, Diethylcarbamazine, Digitoxin, and Digoxin can increase the bradycardic activities or risk of bradycardia when combined with this compound drugbank.com.

The following table summarizes pharmacodynamic interactions with antiarrhythmic agents:

Co-Administered Drug Class/DrugObserved EffectReference
AntiarrhythmicsIncreased risk of cardiac side effects, increased risk or severity of bradycardia patsnap.comdrugbank.com
AcetyldigitoxinIncreased bradycardic activities of this compound drugbank.com
AlfentanilIncreased bradycardic activities of this compound drugbank.com
AtenololIncreased bradycardic activities of this compound drugbank.com
BepridilIncreased risk or severity of bradycardia drugbank.com
CarvedilolIncreased risk or severity of bradycardia drugbank.com
ClevidipineIncreased risk or severity of bradycardia drugbank.com
DigoxinIncreased bradycardic activities of this compound drugbank.com

Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) can significantly influence the pharmacological effects of beta-blockers, including this compound. Research indicates that NSAIDs may attenuate the antihypertensive activities of this compound drugbank.compatsnap.com. This interaction is a recognized phenomenon within the broader class of beta-blockers.

The proposed mechanism for this interaction primarily involves the NSAID-induced inhibition of renal prostaglandin (B15479496) synthesis drugs.comnih.gov. Prostaglandins play a role in maintaining renal blood flow and modulating blood pressure. By inhibiting their synthesis, NSAIDs can lead to unopposed pressor activity, which can counteract the blood pressure-lowering effects of antihypertensive agents like this compound drugs.comnih.govmedscape.com. Additionally, NSAIDs are known to cause fluid retention, which can further contribute to an increase in blood pressure, thereby diminishing the therapeutic efficacy of this compound drugs.comnih.gov.

Several specific NSAIDs have been identified in relation to their potential to decrease the antihypertensive effects of this compound. These include, but are not limited to:

NSAID CompoundEffect on this compound's Antihypertensive Activity
Acetylsalicylic acidDecreases
AceclofenacDecreases
AcemetacinDecreases
AlclofenacDecreases
AntipyrineDecreases
AntrafenineDecreases
AzapropazoneDecreases
BalsalazideDecreases
BenorilateDecreases
BenoxaprofenDecreases
BenzydamineDecreases
IbuprofenDecreases
IbuproxamDecreases
IcosapentDecreases

Data compiled from search result drugbank.com.

Interactions Affecting Bronchodilatory Activity

This compound, as a non-selective beta-blocker, exerts its effects by antagonizing both beta-1 and beta-2 adrenergic receptors patsnap.com. While beta-1 receptor blockade contributes to its cardiovascular effects, beta-2 receptor blockade can interfere with the bronchodilatory activity mediated by beta-2 adrenergic agonists. This interaction is particularly relevant for patients with respiratory conditions where bronchodilators are used.

This compound has been shown to decrease the bronchodilatory activities of various beta-agonists drugbank.com. This antagonistic effect arises because non-selective beta-blockers compete with beta-agonists for binding to the beta-2 receptors located in the bronchial smooth muscles. When these receptors are blocked by this compound, the ability of bronchodilator medications to relax the airways and alleviate bronchoconstriction is diminished.

Examples of bronchodilatory agents whose activity may be decreased by concomitant administration with this compound include:

Bronchodilator CompoundEffect of this compound on Bronchodilatory Activity
ArbutamineDecreases
ArformoterolDecreases
BambuterolDecreases
ClenbuterolDecreases
DobutamineDecreases
FormoterolDecreases

Data compiled from search results drugbank.commedindia.netmedindia.net.

Methodological Approaches for Drug Interaction Assessment (In vitro, In vivo, PBPK Modeling)

The comprehensive assessment of drug interactions, including those involving this compound, relies on a multi-faceted approach incorporating in vitro studies, in vivo investigations, and physiologically based pharmacokinetic (PBPK) modeling. This systematic evaluation helps to characterize potential interactions and inform clinical recommendations.

In vitro studies serve as an initial step in identifying potential drug interactions. These studies typically involve experiments conducted outside of a living organism, such as using isolated cells, tissues, or enzyme systems. For this compound, its beta-blocking and electrophysiological properties have been examined in isolated guinea-pig preparations and sheep cardiac Purkinje fibers nih.gov. In vitro methods are crucial for investigating mechanisms of interaction, such as enzyme inhibition or induction (e.g., cytochrome P450 enzymes) and transporter interactions europa.euxenotech.com. For instance, the involvement of transport proteins in drug absorption is evaluated in vitro, often using Caco-2 cells, to predict interactions where drug absorption is altered europa.eu.

In vivo studies are essential for confirming and quantifying drug interactions in a living system, typically in humans. While preclinical animal studies may provide some insights, direct extrapolation to humans can be challenging due to species differences in drug metabolism and physiology europa.eu. Human in vivo pharmacokinetic interaction studies are generally performed to assess the impact of concomitant drug administration on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound or the interacting drug europa.eunih.gov. These studies help to determine the clinical relevance of interactions identified in vitro and to establish appropriate dosing adjustments or monitoring strategies europa.euxenotech.com.

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful mechanistic modeling approach that integrates in vitro and in vivo data to predict and describe drug exposure changes due to drug-drug interactions mdpi.comnih.govnih.gov. PBPK models simulate the absorption, distribution, metabolism, and excretion of drugs within the human body, taking into account physiological parameters and drug-specific properties. This approach allows for the quantitative translation of in vitro data to predict in vivo outcomes and evaluate temporal effects of interactions, including those arising from reversible enzyme and transporter inhibition, time-dependent inhibition, and enzyme induction nih.gov. PBPK modeling has gained increasing acceptance from regulatory authorities, particularly for cytochrome P450-mediated drug-drug interactions nih.gov. It is a valuable tool for designing drug interaction studies, predicting the magnitude of interactions in various clinical scenarios, and informing dosage adjustments, especially for drugs with narrow therapeutic windows or in special patient populations xenotech.commdpi.comnih.gov.

Advanced Research Perspectives and Future Directions

Investigational Therapeutic Applications and Novel Targets

Research into mepindolol extends to exploring its potential in new therapeutic areas and identifying novel molecular targets. While primarily recognized as a beta-blocker, investigations may delve into its interactions with other receptors or pathways that could be leveraged for treating conditions beyond its current indications. For instance, some beta-blockers have been investigated for uses in areas like anxiety or certain types of tumors, suggesting potential avenues for this compound research google.comnih.gov. The DrugBank database lists this compound as an investigational small molecule drugbank.com. Beta-3 adrenergic receptors are noted as a target modulated by this compound drugbank.comidrblab.net. Beta-3 receptors are involved in the regulation of lipolysis and thermogenesis idrblab.net.

Structure-Activity Relationship Studies for Enhanced Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development. These studies aim to understand how modifications to the chemical structure of a compound, such as this compound, affect its biological activity gardp.orgwikipedia.org. By analyzing the relationship between specific structural characteristics and pharmacological effects, researchers can design new molecules with enhanced selectivity for particular beta-adrenergic receptor subtypes (β1, β2, or β3) or even explore activity at other targets gardp.orgwikipedia.org. This can lead to the development of analogs with improved efficacy, reduced off-target effects, and a better safety profile. SAR studies involve identifying chemical groups responsible for target biological effects and modifying them to alter potency or selectivity wikipedia.orgresearchgate.net. Quantitative structure-activity relationships (QSAR) build mathematical models to predict biological activity based on chemical structure wikipedia.orgresearchgate.net.

Pharmacogenomic and Personalized Medicine Approaches to this compound Response

Pharmacogenomics investigates the influence of genetic variations on drug response, paving the way for personalized medicine upatras.grnih.govnih.gov. Research in this area for this compound would focus on identifying genetic markers that predict an individual's response to the drug, including efficacy and the likelihood of experiencing adverse effects. While general principles of pharmacogenomics in tailoring drug therapy are well-established for various drug classes, specific research on this compound's pharmacogenomic profile would be crucial for implementing personalized treatment strategies upatras.grnih.govmdpi.comamegroups.org. This involves analyzing genetic variations in genes encoding drug-metabolizing enzymes, drug transporters, and receptors that interact with this compound nih.gov. The goal is to optimize drug selection and dosing based on a patient's genetic makeup nih.govmdpi.com.

Development of Novel Formulations and Delivery Systems

Advancements in pharmaceutical science are continuously leading to the development of novel formulations and drug delivery systems aimed at improving drug solubility, stability, targeting, and patient compliance nih.govresearchgate.net. For this compound, research in this area could involve developing sustained-release formulations to maintain therapeutic levels for longer periods, targeted delivery systems to concentrate the drug at specific sites of action, or alternative routes of administration to improve bioavailability or reduce systemic exposure nih.govglobalresearchonline.net. Novel drug delivery systems, such as nanoparticles or liposomes, offer potential benefits like enhanced drug stability, optimized distribution, precise targeting, and reduced toxicity nih.govresearchgate.netglobalresearchonline.netnih.gov. Pharmacosomes, for instance, are being explored for improved absorption and permeation of drugs ijpras.com.

Role in Disease Pathophysiology Beyond Current Indications

Exploring this compound's role in the pathophysiology of diseases where it is not currently indicated could uncover new therapeutic opportunities. This involves investigating its effects on various biological pathways and cellular processes implicated in disease development and progression. For example, research might explore its potential anti-inflammatory, anti-fibrotic, or anti-proliferative effects, which could be relevant in conditions beyond cardiovascular disorders google.com. Understanding how this compound interacts with different physiological systems at a molecular level can reveal its potential in treating complex diseases nih.gov.

Advanced Computational Modeling and Simulation in this compound Research

Computational modeling and simulation play an increasingly vital role in modern drug research nih.govmdic.org. For this compound, these techniques can be used to predict its interactions with biological targets, simulate its behavior in the body, analyze structure-activity relationships, and even screen potential new drug candidates or formulations nih.govnih.govmdpi.comacs.org. Advanced computational methods, such as molecular docking, molecular dynamics simulations, and QSAR modeling, can provide valuable insights into this compound's properties and potential, guiding experimental research and accelerating the drug discovery and development process nih.govmdpi.comacs.org. These tools can help predict membrane permeability, drug-target interactions, and optimize formulations nih.govmdpi.comacs.org.

Q & A

Q. What foundational pharmacological properties of Mepindolol should be prioritized in initial studies, and what methodologies ensure reproducibility?

Answer: Initial characterization should include:

  • Receptor binding affinity assays (e.g., radioligand competition studies) to quantify selectivity for β-adrenergic receptor subtypes .
  • Pharmacokinetic profiling (e.g., bioavailability, half-life) using HPLC-MS for plasma concentration analysis .
  • Dose-response relationships in isolated tissue preparations (e.g., atrial tissue for β₁-blockade) to establish potency .
    Documentation: Follow standardized protocols from peer-reviewed studies and include raw data in supplementary materials to enable replication .

Q. How should researchers design a robust literature review to identify gaps in this compound’s mechanistic studies?

Answer:

  • Use systematic review frameworks (e.g., PRISMA) to filter studies by relevance, excluding non-peer-reviewed sources.
  • Map key themes (e.g., "this compound and partial agonism") using tools like NVivo for qualitative synthesis .
  • Prioritize studies with transparent methodologies (e.g., clear control groups, statistical reporting) to assess reliability .

Advanced Research Questions

Q. How can contradictory findings on this compound’s β-blockade efficacy across in vivo models be systematically resolved?

Answer:

  • Comparative meta-analysis: Pool data from studies using fixed/random-effects models to quantify heterogeneity (e.g., I² statistic) and identify confounding variables (e.g., species-specific receptor density) .
  • Model validation: Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025-accredited labs) with blinded data analysis .
  • Mechanistic probing: Use knock-in animal models to isolate variables (e.g., β₂-adrenergic receptor polymorphisms) impacting efficacy .

Q. What experimental strategies optimize this compound’s therapeutic window in comorbid hypertension and asthma models?

Answer:

  • Dose-ranging studies: Employ factorial designs to test this compound’s β₁-selectivity against bronchoconstriction risks in asthma-simulated models (e.g., histamine-challenged airways) .
  • Biomarker integration: Measure plasma cAMP and airway resistance concurrently to balance cardiovascular efficacy and respiratory safety .
  • Adaptive trial designs: Use Bayesian methods to adjust dosing in real-time based on interim outcomes .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in long-term toxicity studies?

Answer:

  • Transcriptomics: RNA sequencing of hepatic and renal tissues post-administration to identify dysregulated pathways (e.g., oxidative stress markers) .
  • Proteomics: LC-MS/MS to quantify off-target protein binding (e.g., unintended ion channel interactions) .
  • Data integration: Use systems biology tools (e.g., Cytoscape) to map cross-omics interactions and prioritize in vitro validation .

Methodological Guidance

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Answer:

  • Non-parametric models: Use sigmoidal Emax models or Hill equations to fit asymmetric data .
  • Bootstrap resampling: Estimate confidence intervals for EC₅₀ values in small-sample studies .
  • Sensitivity analysis: Test robustness by varying assumptions (e.g., baseline correction methods) .

Q. How should researchers handle incomplete or conflicting pharmacokinetic data in this compound metabolism studies?

Answer:

  • Imputation techniques: Apply multiple imputation by chained equations (MICE) for missing data, ensuring <20% missingness .
  • Enzyme phenotyping: Use recombinant CYP450 isoforms to identify metabolic pathways and resolve interspecies discrepancies .
  • Reporting standards: Disclose all data exclusion criteria and analytical parameters (e.g., LC-MS/MS collision energy) to enhance reproducibility .

Ethical and Reporting Standards

Q. What ethical considerations apply to human studies investigating this compound’s chronotropic effects?

Answer:

  • Informed consent: Clearly communicate risks of bradycardia in participant agreements, validated by third-party ethics boards .
  • Data anonymization: Use double-coding for participant identifiers in datasets shared publicly .
  • Conflict disclosure: Report all funding sources (e.g., pharmaceutical partnerships) in manuscript submissions .

Q. How can researchers ensure compliance with journal guidelines when publishing this compound research?

Answer:

  • Supplemental data: Archive raw electrophysiology traces or chromatograms in repositories like Figshare, citing DOIs in the main text .
  • Reagent validation: Provide CAS numbers and vendor certificates of analysis for this compound batches .
  • Plagiarism checks: Use Turnitin or iThenticate for manuscript pre-screening, particularly for methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepindolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mepindolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。